2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide
Description
2-(2-{[(2-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide is a synthetic acetamide derivative containing a 1,3-thiazole core. Its structure features a carbamoylurea group attached to the 2-position of the thiazole ring, substituted with a 2-methoxyphenyl moiety, while the acetamide side chain is linked to a 1-phenylethyl group. The molecular formula is C₂₁H₂₃N₄O₃S, with a molecular weight of 435.5 g/mol. Thiazole-based compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties .
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(15-8-4-3-5-9-15)22-19(26)12-16-13-29-21(23-16)25-20(27)24-17-10-6-7-11-18(17)28-2/h3-11,13-14H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNEWNFZOMGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a thiazole precursor under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, high-purity reagents, and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets within biological systems. The thiazole ring and carbamoyl group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes:
Key Structural and Functional Differences :
Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound may enhance receptor binding through π-π stacking and hydrogen bonding, contrasting with Mirabegron’s β-hydroxy-phenethyl group, which facilitates β3-adrenergic agonism .
Synthetic Routes: The target compound likely follows a carbodiimide-mediated coupling (e.g., EDC/HCl) between 2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazole-4-acetic acid and 1-phenylethylamine, similar to methods in . Mirabegron’s synthesis emphasizes enantioselective formation of its β-hydroxy-phenethyl group, requiring chiral resolution .
Physicochemical Properties :
- LogP : The target compound’s logP (~3.5, estimated) is higher than Mirabegron’s (2.1), suggesting prolonged half-life but reduced aqueous solubility .
- Hydrogen Bonding : The carbamoylurea group enables strong intermolecular interactions (N–H···N/O), critical for crystallinity and stability .
Biological Activity :
- Mirabegron’s β3-adrenergic activity is well-documented, while the target compound’s 1-phenylethyl group may shift selectivity toward other receptors (e.g., σ or opioid receptors) .
- Halogenated analogs (F042-0759, BE49492) show promise in kinase inhibition but lack clinical data .
Research Findings and Challenges
- Structural Insights : X-ray crystallography (using SHELX programs ) reveals that thiazole-acetamide derivatives adopt planar conformations, with dihedral angles between substituents influencing binding pocket compatibility .
- Toxicological Gaps : Unlike Mirabegron, which has established safety profiles, the target compound and analogs like F042-0759 require detailed toxicity studies .
- Optimization Potential: Introducing polar groups (e.g., hydroxyl or sulfonyl) could balance lipophilicity and solubility, as seen in BE49492’s ethanesulfonyl variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
